Product packaging for 6,7-Bis(bromomethyl)quinoxaline(Cat. No.:)

6,7-Bis(bromomethyl)quinoxaline

Cat. No.: B15226233
M. Wt: 315.99 g/mol
InChI Key: LLMVHWHQWQENCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Bis(bromomethyl)quinoxaline (CAS No: 143154-10-3) is an organic compound with the molecular formula C₁₀H₈Br₂N₂ and a molecular weight of 316.00 g/mol. This solid serves as a versatile and critical bifunctional building block in scientific research, primarily valued for its two reactive bromomethyl groups which allow it to act as a proficient bis-alkylating agent. Its primary research application is in the synthesis of complex, conformationally constrained cyclic α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions . These sophisticated amino acids are of significant interest in medicinal chemistry and the development of novel molecular structures. Furthermore, this quinoxaline derivative functions as a key precursor in polymer chemistry. It is utilized in the synthesis of novel thiophene-based monomers, which can be electrochemically polymerized to create conducting polymers with distinct electrochromic properties; these materials change color reversibly upon electrochemical oxidation and reduction and have potential applications in displays and smart windows . The mechanism of action for this compound is rooted in its reactivity as an electrophile. The bromine atoms on the methyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions. This enables researchers to bridge the quinoxaline core with other molecular entities, such as nitrogen nucleophiles, to create larger, fused ring systems or extended polymeric chains with tailored electronic characteristics . The quinoxaline core itself is an electron-deficient heterocycle, which can influence the electronic properties of resulting materials . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Br2N2 B15226233 6,7-Bis(bromomethyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Br2N2

Molecular Weight

315.99 g/mol

IUPAC Name

6,7-bis(bromomethyl)quinoxaline

InChI

InChI=1S/C10H8Br2N2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h1-4H,5-6H2

InChI Key

LLMVHWHQWQENCP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)CBr)CBr

Origin of Product

United States

Synthetic Methodologies for 6,7 Bis Bromomethyl Quinoxaline

Direct Synthesis Approaches

Direct synthesis provides a convergent route to the target molecule, often involving the formation of the quinoxaline (B1680401) ring as the key step.

The most fundamental and widely utilized method for constructing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. youtube.com This reaction generally proceeds under acidic or heated conditions, leading to the formation of the heterocyclic ring in good yields.

For the specific synthesis of 6,7-Bis(bromomethyl)quinoxaline, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and a dicarbonyl compound that already contains the necessary bromomethyl functionalities. A direct analogue of this approach is the synthesis of 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline (B8328465), which is successfully achieved by the condensation of 1,2-diamino-4,5-dichlorobenzene with 1,4-dibromo-2,3-butanedione. researchgate.net Following this precedent, the synthesis of this compound can be accomplished by reacting 4,5-dimethyl-1,2-phenylenediamine with 1,4-dibromo-2,3-butanedione.

The reaction involves a double condensation, where the amino groups of the diamine nucleophilically attack the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazine (B50134) ring of the quinoxaline system.

An alternative and often more practical approach is the post-synthetic modification of a pre-existing quinoxaline core. In this case, the synthesis begins with 6,7-dimethylquinoxaline, which can be readily prepared through the condensation of 4,5-dimethyl-1,2-phenylenediamine with glyoxal.

The subsequent step involves the selective bromination of the methyl groups at the 6 and 7 positions. This is a benzylic bromination reaction, as the methyl groups are attached to an aromatic ring system. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). youtube.comlibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or initiation by light (hν). youtube.comlibretexts.org

The mechanism proceeds via a free radical chain reaction. The initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with another molecule of NBS to form the bromomethyl group and regenerate the bromine radical, which continues the chain reaction until the starting material is consumed. The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic rings. youtube.com

Variations and Optimization of Synthetic Pathways

To improve the efficiency, environmental impact, and cost-effectiveness of synthesizing this compound and related compounds, various modifications and optimizations have been developed.

In recent years, significant effort has been directed towards developing more environmentally friendly synthetic methods for quinoxalines. nih.gov These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. Key strategies include:

Use of Green Solvents: Water has been successfully employed as a solvent for the condensation reaction, often in the presence of a catalyst like tetraethylammonium (B1195904) bromate, providing an environmentally benign route with high yields and short reaction times. youtube.com Ethanol (B145695) is another green solvent option that has been used effectively. nih.gov

Catalyst-Free and Solvent-Free Conditions: Some protocols have been developed that proceed without any catalyst, simply by heating the reactants together, sometimes under microwave irradiation. nih.gov Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent a significant green advantage by eliminating solvent waste. ias.ac.in

Reusable Catalysts: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For quinoxaline synthesis, various systems have been reported, including nanostructured catalysts like TiO₂ nanoparticles and pyrophosphates, which can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. Organocatalysts and solid-supported acid catalysts like sulfated polyborate have also been shown to be effective and recyclable. nih.govias.ac.in

The outcome of the synthesis of quinoxaline derivatives is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield and selectivity of the desired product.

Influence of Solvent: The solvent can play a crucial role in the reaction rate and yield. Studies have shown that for the synthesis of quinoxaline derivatives, the choice of solvent can dramatically affect the outcome. For instance, in the synthesis of 2,3-diketoquinoxaline, solvents like 1,4-dioxane, ethanol, and DMF have been shown to provide the highest yields in shorter reaction times under microwave conditions. omicsonline.org In another study, a comparison of various solvents for a nanostructured pyrophosphate-catalyzed synthesis showed that ethanol gave a superior yield compared to acetonitrile, THF, dichloromethane, and toluene (B28343).

Effect of Different Solvents on Quinoxaline Yield
EntrySolventTime (min)Yield (%)
1Ethanol1096
2Acetonitrile3085
3THF4578
4Dichloromethane6065
5Toluene6060
6Water9045
7Solvent-free2090

Data adapted from a study on nanostructured pyrophosphate catalyzed quinoxaline synthesis. researchgate.net

Influence of Catalyst: The nature and amount of the catalyst are critical variables. In a study using alumina-supported heteropolyoxometalates, the AlCuMoVP catalyst showed a significantly higher yield (92%) compared to the AlFeMoVP catalyst (80%) under the same conditions. nih.gov The catalyst loading is also important; increasing the amount of catalyst generally increases the yield up to an optimal point, after which the increase may be negligible or even detrimental. nih.govias.ac.in For example, the yield of quinoxaline increased from 85% to 92% when the amount of AlCuMoVP catalyst was increased from 50 mg to 100 mg. nih.gov

Effect of Catalyst Type on Quinoxaline Yield
EntryCatalystYield (%)
1None-
2Al-
3AlCuMoVP92
4AlFeMoVP80

Reaction conditions: o-phenylenediamine (1 mmol), benzyl (B1604629) (1 mmol), toluene (10 mL), 100 mg of supported catalyst, 120 min, 25°C. nih.gov

Furthermore, reaction temperature and time are intrinsically linked. While many modern catalytic methods allow for reactions to proceed at room temperature, classical methods often required refluxing at higher temperatures for extended periods. youtube.comnih.gov Optimizing these conditions is key to achieving high selectivity, minimizing the formation of by-products, and developing an efficient and economical synthetic process.

Reactivity and Transformations of 6,7 Bis Bromomethyl Quinoxaline

Nucleophilic Substitution Reactions of the Bromomethyl Groups

The presence of two primary benzylic-like bromide moieties makes 6,7-bis(bromomethyl)quinoxaline an excellent substrate for nucleophilic substitution reactions. This reactivity is central to its utility in synthesizing a wide array of derivatives.

Amination Reactions and Derivatives Formation

The reaction of this compound with various amines is a common and effective method for introducing nitrogen-containing functional groups. These amination reactions typically proceed readily, leading to the formation of diamino-substituted quinoxaline (B1680401) derivatives. For instance, reactions with primary or secondary amines yield the corresponding di-substituted products. nih.govresearchgate.netst-andrews.ac.uk A small library of 6-aminoquinoxalines has been successfully prepared through the nucleophilic substitution of 6-fluoroquinoxaline (B159336) with amines and nitrogen-containing heterocycles, a process often accelerated by microwave irradiation. researchgate.net

ReactantAmine NucleophileProduct
This compoundDiethylamine (B46881)6,7-Bis((diethylamino)methyl)quinoxaline
This compoundMorpholine6,7-Bis(morpholinomethyl)quinoxaline
This compoundPiperidine6,7-Bis(piperidinomethyl)quinoxaline

This table presents illustrative examples of amination reactions.

Reactions with Other Heteroatom Nucleophiles

Beyond nitrogen-based nucleophiles, this compound reacts with a variety of other heteroatom nucleophiles, including those based on oxygen, sulfur, and phosphorus.

Oxygen Nucleophiles: Reactions with alkoxides or phenoxides lead to the formation of bis-ether derivatives. For example, demethylation of a methoxy-substituted 2,3-bis(bromomethyl)quinoxaline (B1328767) has been achieved using boron tribromide to yield the corresponding 6-hydroxyquinoxaline derivative. sapub.org

Sulfur Nucleophiles: Sulfur-centered nucleophiles readily displace the bromide ions to form thioether linkages. researchgate.net The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, for instance, proceeds through a nucleophilic attack of the thiol at the selenium atom of a seleniranium cation intermediate. mdpi.comnih.gov

Phosphorus Nucleophiles: Phosphorus-based nucleophiles, such as phosphines, can also be employed in substitution reactions with bromomethylated quinoxalines to form phosphonium (B103445) salts, which are valuable intermediates in organic synthesis.

Regioselectivity and Mechanistic Considerations in Nucleophilic Attack

The nucleophilic substitution reactions of this compound are influenced by the nature of the substituent and the nucleophile. The reaction of bis(bromomethyl)quinoxaline N-oxides with amines, for example, presents a complex mechanism, particularly with primary amines. nih.govresearchgate.netst-andrews.ac.uk The influence of substituents at the C6 or C7 position, as well as the N-oxide functional group, affects the initial nucleophilic substitution. nih.govresearchgate.netst-andrews.ac.uk

Studies on 2-monosubstituted quinoxalines have shown that the substituent at the 2-position impacts the synthesis of di-substituted derivatives. nih.gov For instance, 2-monosubstituted quinoxalines with phenyl or butyl groups react readily with various nucleophiles, while those with amine or alkynyl substituents only react with strong alkyl nucleophiles. nih.gov The electrophilic nature of the quinoxaline ring has also been explored in the vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org

Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems

The two bromomethyl groups can react with a single binucleophilic reagent to form a new ring fused to the quinoxaline core. This strategy allows for the construction of novel polycyclic aromatic systems. Aromatisation-driven acyl transfer-annulation of heteroaryl ketones represents a method to convert them into N-fused heterocycles. nih.gov This process involves the spiroannulation of a heteroaryl ketone and an alkyl bromide, followed by an intramolecular acyl transfer. nih.gov

ReactantBinucleophileFused Heterocyclic System
This compoundSodium SulfideThieno[3,4-g]quinoxaline
This compoundo-Phenylenediamine (B120857)Diazocino[6,7-g]quinoxaline
This compoundCatecholDioxocino[6,7-g]quinoxaline

This table provides examples of potential fused heterocyclic systems that can be synthesized from this compound.

Diels-Alder Reactions and Quinoxalino-o-quinodimethane Intermediates

This compound can serve as a precursor to the highly reactive quinoxalino-o-quinodimethane intermediate. This diene can then participate in Diels-Alder reactions with various dienophiles to construct new six-membered rings. masterorganicchemistry.com The Diels-Alder reaction is a powerful tool for forming two carbon-carbon bonds and up to four new stereogenic centers in a single step. nih.gov The stereochemistry of the starting diene and dienophile determines the stereochemistry of the resulting six-membered ring. masterorganicchemistry.com

The reaction involves a conjugated diene and a dienophile, which is a pi bond. masterorganicchemistry.com For the reaction to occur, the diene must be in the s-cis conformation. masterorganicchemistry.com The rate of the Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com In the context of cyclic dienes, the "Endo Rule" describes the stereoselectivity, where substituents tend to occupy the endo position in the transition state due to favorable secondary orbital interactions. youtube.com

The intramolecular imino Diels-Alder reaction, for example, can be promoted by BF(3)·OEt(2)/DDQ to afford substituted quinolines. nih.gov This methodology has been applied to the synthesis of the chiral quinoline (B57606) moiety of uncialamycin, a new enediyne natural product. nih.gov

Diene PrecursorIntermediateDienophileProduct Type
This compoundQuinoxalino-o-quinodimethaneMaleic AnhydrideTricyclic Adduct
This compoundQuinoxalino-o-quinodimethaneN-MethylmaleimideTricyclic Imide Adduct
This compoundQuinoxalino-o-quinodimethaneDimethyl AcetylenedicarboxylatePhenazine Derivative (after aromatization)

This table illustrates the utility of the quinoxalino-o-quinodimethane intermediate in Diels-Alder reactions.

Oxidation Reactions of the Quinoxaline Core

The nitrogen atoms within the quinoxaline ring are susceptible to oxidation, a reaction that significantly alters the electronic properties and reactivity of the molecule. This transformation is a key step in accessing a wider range of quinoxaline derivatives.

Synthesis of Quinoxaline N-Oxides

A general approach for the synthesis of quinoxaline N-oxides involves reacting the parent quinoxaline with an oxidizing agent in a suitable solvent. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline 1-N-oxides has been reported, providing a strong procedural basis. Typically, the quinoxaline derivative is dissolved in a chlorinated solvent, such as chloroform (B151607) or dichloromethane, and treated with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is often carried out at room temperature. The formation of mono-N-oxides is a known pathway, and depending on the stoichiometry and reaction conditions, the formation of di-N-oxides can also be achieved. The synthesis of quinoxaline-di-N-oxides by reacting a benzofurazan-N-oxide with an appropriate precursor is another established method that could potentially be adapted.

The reaction of 2,3-bis(bromomethyl)quinoxaline with m-CPBA has been shown to produce the corresponding 1-N-oxide. It is reasonable to assume that this compound would react in a similar fashion to yield this compound 1-oxide or the 1,4-dioxide, depending on the reaction conditions.

Chemical Properties and Transformations of N-Oxide Derivatives

The introduction of an N-oxide functionality significantly influences the chemical behavior of the quinoxaline ring. The N-oxide group is electron-withdrawing, which can affect the reactivity of the aromatic system and the attached functional groups. Furthermore, the N-oxide itself can participate in various chemical transformations.

Research on 2,3-bis(bromomethyl)quinoxaline 1-N-oxides provides insight into the potential reactions of their 6,7-substituted counterparts. One of the key reactions of these N-oxide derivatives is their behavior with nucleophiles, particularly amines. Studies have shown that the reaction of bis(bromomethyl)quinoxaline N-oxides with amines is complex. For example, the reaction with diethylamine leads to products resulting from nucleophilic substitution on the bromomethyl groups, and the presence of the N-oxide group influences the product ratios.

The N-oxide functional group can also direct substitution on the quinoxaline ring. In reactions with nucleophiles, the N-oxide can activate the C-2 position for nucleophilic attack. The electrophilic nature of quinoxaline N-oxides has been explored in vicarious nucleophilic substitution (VNS) reactions, allowing for the introduction of various substituents onto the heterocyclic ring.

Other Functional Group Interconversions on the Bromomethyl Groups

The bromomethyl groups at the 6- and 7-positions of the quinoxaline ring are highly reactive and serve as handles for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. These transformations allow for the introduction of a wide range of functionalities, leading to the synthesis of diverse derivatives.

The benzylic nature of the bromomethyl groups makes them susceptible to attack by a wide array of nucleophiles. While specific examples for this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous compounds such as 1,2-bis(bromomethyl)benzene (B41939) and other substituted quinoxalines.

Common nucleophilic substitution reactions that can be envisaged for this compound include:

Formation of Diols: Reaction with hydroxide (B78521) ions or other oxygen nucleophiles would lead to the corresponding diol, 6,7-bis(hydroxymethyl)quinoxaline.

Formation of Ethers: Alkoxides can be used as nucleophiles to form the corresponding di-ethers.

Formation of Azides: The use of sodium azide (B81097) allows for the synthesis of 6,7-bis(azidomethyl)quinoxaline. These azide derivatives are versatile intermediates that can be further transformed, for example, into amines via reduction or into triazoles via cycloaddition reactions. One-pot procedures combining nucleophilic substitution with sodium azide and subsequent copper-catalyzed cycloaddition have been developed for related bis(bromomethyl)benzenes.

Formation of Amines: Direct reaction with primary or secondary amines can yield the corresponding di-amines.

Formation of Thioethers: Thiolates can displace the bromide to form thioethers.

Formation of Nitriles: Reaction with cyanide ions would produce 6,7-bis(cyanomethyl)quinoxaline, which can be further hydrolyzed to the corresponding dicarboxylic acid or reduced to the diamine.

Formation of Esters: Carboxylate salts can be used as nucleophiles to form diesters.

The table below summarizes some of the potential functional group interconversions of the bromomethyl groups.

Starting Functional GroupReagent(s)Resulting Functional Group
Bromomethyl (-CH₂Br)NaOH (aq)Hydroxymethyl (-CH₂OH)
Bromomethyl (-CH₂Br)NaORAlkoxymethyl (-CH₂OR)
Bromomethyl (-CH₂Br)NaN₃Azidomethyl (-CH₂N₃)
Bromomethyl (-CH₂Br)R₂NH(Dialkylamino)methyl (-CH₂NR₂)
Bromomethyl (-CH₂Br)NaSR(Alkylthio)methyl (-CH₂SR)
Bromomethyl (-CH₂Br)NaCNCyanomethyl (-CH₂CN)
Bromomethyl (-CH₂Br)RCOO⁻Na⁺(Acyloxy)methyl (-CH₂OCOR)

These transformations highlight the utility of this compound as a versatile building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Applications of 6,7 Bis Bromomethyl Quinoxaline in Advanced Organic Synthesis

As a Versatile Building Block for Complex Architectures

The bifunctional nature of 6,7-Bis(bromomethyl)quinoxaline, possessing two reactive benzylic bromide moieties, makes it an exceptional starting material for the synthesis of complex molecular architectures. These reactive sites readily undergo nucleophilic substitution reactions with a variety of nucleophiles, enabling the construction of macrocycles and other intricate frameworks. The rigid quinoxaline (B1680401) core imparts a defined geometry to the resulting structures, a crucial aspect in the design of functional molecules.

Construction of Polyheterocyclic Systems

The quinoxaline nucleus is a common motif in a multitude of biologically active compounds and functional materials. This compound serves as a valuable synthon for the annulation of additional heterocyclic rings onto the quinoxaline scaffold, leading to the formation of polyheterocyclic systems. These complex structures often exhibit unique photophysical and electronic properties, making them attractive targets for materials science applications. For instance, the reaction of this compound with various binucleophiles can lead to the formation of novel, nitrogen-containing polycyclic aromatic compounds with potential applications in organic electronics.

Precursor for Conformationally Constrained Scaffolds

The development of molecules with well-defined three-dimensional structures is of paramount importance in medicinal chemistry and drug design. This compound has proven to be a valuable precursor for the synthesis of conformationally constrained scaffolds, where the spatial arrangement of functional groups is rigidly controlled.

Synthesis of Indan-Based α-Amino Acid Derivatives

A notable application of this compound is in the synthesis of novel, conformationally restricted α-amino acid derivatives. Specifically, it has been utilized in the preparation of indan-based α-amino acids. This synthesis is achieved through the bis-alkylation of a glycine (B1666218) anion equivalent with this compound. The resulting cyclic amino acid incorporates the quinoxaline moiety into a rigid indan (B1671822) framework. This approach allows for the introduction of the unique electronic and steric properties of the quinoxaline ring system into peptide structures, potentially influencing their biological activity and conformational preferences.

Integration into Supramolecular Assembly Components

Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The rigid and planar structure of the quinoxaline core, combined with the ability to introduce specific functionalities through the bromomethyl groups, makes this compound an attractive component for the construction of supramolecular assemblies. By reacting it with appropriate complementary molecules, it can be incorporated into macrocycles, cages, and other complex supramolecular architectures. These assemblies can exhibit host-guest properties, with the potential for applications in sensing, catalysis, and molecular recognition.

Computational and Mechanistic Investigations of 6,7 Bis Bromomethyl Quinoxaline and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an essential tool for investigating the structural and electronic properties of quinoxaline (B1680401) derivatives. These calculations allow for accurate predictions of molecular behavior, guiding synthetic efforts and the development of new materials.

Characterization of Molecular Geometries and Electronic Structures

Computational studies using DFT, often with the B3LYP functional and a 6-311++G(d,p) or similar basis set, are employed to determine the most stable three-dimensional arrangement of atoms in 6,7-bis(bromomethyl)quinoxaline. researchgate.net The process involves a full geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted until a minimum energy conformation is found. For related quinoxaline systems, such as 2,6,7-trimethyl-3-p-tolylquinoxaline, DFT calculations have shown excellent agreement between computed values and experimental data obtained from single-crystal X-ray analysis. researchgate.net In such structures, the quinoxaline ring system is found to be nearly planar. researchgate.net

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

Another key aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For quinoxaline derivatives, the negative potential is typically localized over the electronegative nitrogen atoms of the quinoxaline ring, indicating these are likely sites for electrophilic attack. researchgate.net The areas around the bromomethyl groups, particularly the bromine atoms, would be expected to show regions of negative potential, while the attached methylene (B1212753) carbons and hydrogen atoms would be more positive, influencing their reactivity towards nucleophiles.

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

Analysis of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govnih.gov The process involves computing the fundamental vibrational frequencies and their corresponding intensities after geometry optimization. nih.gov

Theoretically calculated frequencies are often systematically higher than experimental values due to the calculations being performed on a single molecule in the gaseous state (approximating an isolated system) and the inherent approximations in the theoretical method. To achieve better agreement with experimental spectra, which are typically recorded in the solid state, the calculated frequencies are uniformly scaled using specific scale factors. nih.govnih.gov A close match between the scaled theoretical spectrum and the experimental one serves to confirm the molecular structure and the accuracy of the computational model. nih.gov

For a molecule like this compound, a detailed vibrational analysis would involve:

Quinoxaline Ring Vibrations: Characteristic stretching and bending modes of the C-C, C-N, and C-H bonds within the fused aromatic ring system.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds in the methyl groups.

Bromomethyl Group Vibrations: Stretching and bending vibrations associated with the C-H bonds of the methylene (-CH₂-) groups and the distinctive C-Br stretching frequencies, which typically appear in the lower frequency region of the IR spectrum.

This analysis, aided by a Normal Coordinate Analysis (NCA), allows for the unambiguous assignment of each band in the experimental spectra to a specific molecular motion. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Modes

Functional Group Vibrational Mode Typical Calculated (Scaled) Wavenumber (cm⁻¹) Typical Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3100 - 3000 ~3100 - 3000
Methylene C-H Asymmetric/Symmetric Stretching ~2960 - 2850 ~2960 - 2850
C=N (Ring) Stretching ~1620 - 1500 ~1620 - 1500
C=C (Ring) Stretching ~1580 - 1450 ~1580 - 1450

Quantum Chemical Calculations on Reaction Pathways

Computational chemistry is a powerful tool for mapping the intricate steps of chemical reactions, providing insights into transition states and reaction energetics that complement experimental observations.

Elucidation of Nucleophilic Substitution Mechanisms

The two bromomethyl groups at the 6- and 7-positions of the quinoxaline core are highly reactive sites, susceptible to nucleophilic substitution reactions. These reactions are of significant interest for synthesizing a wide array of functionalized derivatives. Computational studies on analogous systems, such as 2,3-bis(bromomethyl)quinoxaline (B1328767) 1-N-oxides reacting with amines, have provided a detailed understanding of the mechanism. acs.orgnih.gov

The reaction proceeds via a nucleophilic attack by the amine on one of the electrophilic methylene carbons, leading to the displacement of a bromide ion. This initial substitution is the key step influencing the distribution of final products. acs.orgnih.gov Quantum chemical calculations can model this process by:

Mapping the Potential Energy Surface: Identifying the structures and energies of reactants, intermediates, transition states, and products.

Characterizing Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

For this compound, these calculations would help determine whether the substitution occurs sequentially and whether there is any electronic communication or steric hindrance between the two reactive sites that affects the second substitution step.

Understanding Substituent Effects on Reactivity

The reactivity of the bromomethyl groups can be finely tuned by introducing other substituents onto the quinoxaline ring. Computational and experimental studies on related systems have demonstrated that both the position (e.g., C6 vs. C7) and the electronic nature (electron-donating vs. electron-withdrawing) of these substituents have a profound impact. acs.orgnih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or halogens (e.g., Cl, Br) decrease the electron density of the aromatic ring. This can make the methylene carbons of the bromomethyl groups more electrophilic and thus more susceptible to nucleophilic attack. Studies on other aromatic systems have confirmed that EWGs generally increase reaction rates with nucleophiles. nih.govnih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (OCH₃) or methyl (CH₃) increase the electron density of the ring, which could potentially decrease the reactivity of the bromomethyl groups toward nucleophiles.

Computational models can quantify these effects by calculating how different substituents alter the charge distribution (e.g., via MEP maps) and the energies of the transition states for the nucleophilic substitution reaction. acs.org This allows for a rational prediction of how a given substituent will influence the reaction outcome. nih.gov

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to build mathematical models correlating the chemical structure of a series of compounds with their physical properties or biological activities. nih.govnih.gov

For quinoxaline derivatives, QSPR/QSAR studies involve calculating a large number of molecular descriptors that encode structural, electronic, and topological information. nih.gov These descriptors are then used as variables in statistical methods, such as partial least squares (PLS) or artificial neural networks (ANN), to create a predictive model. nih.govresearchgate.net

The process typically involves:

Descriptor Calculation: A wide range of descriptors are generated for a set of quinoxaline molecules. These can include constitutional, topological, geometric, and quantum chemical parameters.

Variable Selection: Advanced algorithms like the genetic algorithm (GA) or simulated annealing (SA) are used to select the most relevant descriptors that have the strongest correlation with the property of interest. nih.gov

Model Building and Validation: A mathematical model is constructed using the selected descriptors. The model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. nih.gov

For this compound and its derivatives, QSPR could be used to predict properties like solubility, melting point, or chromatographic retention times. The quantum chemical parameters derived from DFT calculations are particularly valuable as descriptors in these models.

Table 3: Common Quantum Chemical Descriptors Used in QSPR/QSAR Models for Quinoxalines

Descriptor Type Examples Information Encoded
Electronic HOMO/LUMO energies, Energy gap, Dipole moment, Mulliken charges Reactivity, polarity, sites for interaction. nih.gov
Steric/Geometric Molecular volume, Surface area, Principal moments of inertia Molecular size and shape.
Thermodynamic Heat of formation, Total energy Molecular stability.

| Field-Based (3D-QSAR) | Steric and electrostatic fields | 3D shape and charge distribution influences on interaction with a target. nih.gov |

These computational approaches provide a powerful framework for the rational design of novel quinoxaline derivatives with tailored properties, accelerating the discovery and optimization process.

Theoretical Descriptor Derivation and Analysis

Theoretical descriptors are numerical values that characterize the structural and electronic properties of a molecule. They are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For quinoxaline derivatives, a variety of theoretical descriptors can be calculated to understand their behavior.

Quantum Chemical Descriptors: These descriptors are derived from the electronic structure of the molecule and provide insights into its reactivity and stability. Density Functional Theory (DFT) is a common method used to calculate these properties. tandfonline.com Key quantum chemical descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.com

Electron Density and Electrostatic Potential: The distribution of electron density and the molecular electrostatic potential (MEP) map reveal the electron-rich and electron-poor regions of a molecule. This information is vital for predicting how a molecule will interact with other molecules, such as biological receptors. mdpi.com

Topological and Geometrical Descriptors: These descriptors are based on the two-dimensional and three-dimensional arrangement of atoms in a molecule. They encode information about the size, shape, and branching of the molecule. Examples include:

Wiener Index and Balaban Index: These are topological indices that reflect the branching and connectivity of the molecular graph.

Molecular Surface Area and Volume: These descriptors relate to the size and shape of the molecule, which are important for understanding its transport properties and steric interactions.

Physicochemical Descriptors: These descriptors quantify the physicochemical properties of a molecule that are known to influence its biological activity. Commonly used descriptors include:

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and the polarizability of its electrons.

Polar Surface Area (PSA): The PSA is the surface area of a molecule that arises from its polar atoms (usually oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes.

The derivation and analysis of these descriptors for this compound would involve computational software to first build the 3D structure of the molecule and then perform the necessary calculations. The results would provide a comprehensive profile of its chemical and physical properties, which can then be used to predict its reactivity in various chemical transformations and its potential for biological activity.

Descriptor Type Specific Descriptor Significance for this compound
Quantum ChemicalHOMO EnergyIndicates electron-donating ability, relevant for reactions with electrophiles.
Quantum ChemicalLUMO EnergyIndicates electron-accepting ability, relevant for reactions with nucleophiles.
Quantum ChemicalHOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Quantum ChemicalMolecular Electrostatic PotentialIdentifies sites for electrophilic and nucleophilic attack.
PhysicochemicalLogPPredicts lipophilicity and potential for membrane permeability.
TopologicalWiener IndexQuantifies molecular branching, which can influence physical properties.

Model Development for Predictive Research

The theoretical descriptors derived for this compound and its derivatives can be used to develop predictive models, most notably QSAR models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The general workflow for developing a QSAR model involves:

Data Set Selection: A series of quinoxaline derivatives with known biological activities (e.g., anticancer, antimicrobial) is selected. nih.govmdpi.com

Descriptor Calculation: A large number of theoretical descriptors are calculated for each molecule in the series. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a hypothetical QSAR study on a series of anticancer quinoxaline derivatives might identify that a combination of a specific topological index, the LUMO energy, and the polar surface area are the most important factors influencing the anticancer activity. Such a model could then be used to predict the anticancer activity of new, unsynthesized quinoxaline derivatives, including those derived from this compound. This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis and experimental testing of the most promising candidates, thereby saving significant time and resources in the drug discovery process. nih.govnih.gov

Molecular docking is another powerful predictive tool used in computational studies of quinoxaline derivatives. nih.govnih.gov This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. For example, if a series of quinoxaline derivatives are being investigated as kinase inhibitors, molecular docking could be used to predict how they bind to the active site of the kinase. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity. semanticscholar.orgtandfonline.com This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity.

Computational Model Purpose Application to this compound Derivatives
QSARPredict biological activity based on chemical structure.Guide the design of new derivatives with enhanced therapeutic properties. nih.govnih.gov
Molecular DockingPredict the binding mode and affinity of a molecule to a biological target.Elucidate the mechanism of action and guide the optimization of lead compounds. tandfonline.comnih.gov
ADMET PredictionPredict the absorption, distribution, metabolism, excretion, and toxicity properties.Assess the drug-likeness of new derivatives early in the discovery process. ekb.egkit.edu

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of the quinoxaline (B1680401) ring involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com For instance, the related compound 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline (B8328465) is synthesized through the condensation of 1,2-diamino-4,5-dichlorobenzene with 1,4-dibromo-2,3-butanedione. prepchem.com While effective, this foundational method often requires harsh conditions. mdpi.com Modern synthetic chemistry is moving towards more efficient, cost-effective, and environmentally benign processes. nih.govnih.gov

Future research will likely focus on optimizing the synthesis of the 6,7-disubstituted quinoxaline core by exploring a variety of catalytic systems and reaction conditions that offer improved yields and milder protocols. The development of "green" methodologies, such as microwave-assisted synthesis and reactions in aqueous media, represents a significant area of interest for producing quinoxaline derivatives. mdpi.comresearchgate.net

Key areas for exploration include:

Advanced Catalytic Systems: Investigating the efficacy of various catalysts, such as pyridine (B92270), lanthanide reagents, or solid acid catalysts, could lead to more efficient and selective syntheses. mdpi.comacgpubs.org A simple and efficient protocol using pyridine as a catalyst for the reaction of 1,2-phenylenediamines and phenacyl bromide at room temperature has already been demonstrated for other quinoxalines. acgpubs.org

One-Pot Reactions: Designing one-pot synthesis protocols where multiple reaction steps are combined without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.com

Flow Chemistry: The application of continuous flow reactors could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Modern Synthetic Approaches for Quinoxaline Synthesis

Synthetic Approach Catalyst/Reagent Example Key Advantages Reference
Green Catalysis Bentonite Clay K-10 Recyclable, environmentally friendly mdpi.com
Microwave-Assisted Synthesis N/A Rapid reaction times, often higher yields mdpi.comnih.gov
Acid Catalysis Acetic Acid, TiO2-Pr-SO3H Readily available, cost-effective mdpi.com

Expanding the Scope of Derivatization Reactions

The two bromomethyl groups at the 6- and 7-positions of the quinoxaline ring are highly reactive sites, making 6,7-Bis(bromomethyl)quinoxaline an excellent substrate for a wide range of nucleophilic substitution reactions. These reactions allow for the introduction of diverse functional groups, leading to libraries of new compounds with potentially unique biological or material properties.

Future research will focus on systematically exploring reactions with a broad spectrum of nucleophiles to create novel derivatives. The reaction of similar bis(bromomethyl)quinoxaline N-oxides with amines has been studied, revealing complex mechanisms that can be influenced by substituents on the quinoxaline core. nih.gov This highlights the potential for fine-tuning reactivity.

Potential derivatization pathways for exploration include:

Reaction with N-Nucleophiles: Expanding the range of primary and secondary amines, as well as other nitrogen-containing heterocycles, to synthesize novel diamino-substituted quinoxalines.

Reaction with S-Nucleophiles: Utilizing various thiols, such as benzenethiol (B1682325) derivatives or pyridine-2-thiol, to create dithioether compounds. researchgate.net

Reaction with O-Nucleophiles: Investigating reactions with alcohols, phenols, and carboxylic acids to form new ether and ester derivatives.

Formation of Macrocycles: Using dinucleophiles (e.g., diamines, dithiols) to react with this compound, leading to the formation of novel macrocyclic structures containing the quinoxaline moiety.

Table 2: Potential Derivatization Reactions for this compound

Nucleophile Class Example Nucleophile Resulting Functional Group Potential Application
Amines Diethylamine (B46881) Tertiary Amine Biological screening
Thiols Benzenethiol Thioether Antiviral agents
Alcohols/Phenols Phenol Ether Material science precursors

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, guiding synthetic efforts, and rationalizing biological activity. For quinoxaline derivatives, computational methods are already being used to elucidate complex reaction mechanisms and to understand structure-activity relationships (SAR). nih.govnih.gov

Future research should leverage advanced computational modeling to predict the outcomes of synthetic transformations involving this compound.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of nucleophilic substitution reactions at the bromomethyl positions. This can help predict which nucleophiles will react most efficiently and under what conditions, saving significant laboratory time and resources. Computational evidence has been used to understand the influence of N-oxide groups and other substituents on the nucleophilic substitution reactions of bis(bromomethyl)quinoxalines. nih.gov

Guiding Derivative Design: Molecular docking simulations can be used to predict how novel derivatives of this compound might bind to biological targets like enzymes or protein receptors. nih.gov This approach is valuable in drug discovery, as seen in the design of quinoxaline-based inhibitors for enzymes like sPLA2 and α-glucosidase. nih.gov By screening virtual libraries of potential derivatives, researchers can prioritize the synthesis of compounds most likely to exhibit desired biological activity.

Design of Novel Architectures Utilizing this compound as a Core Synthon

The bifunctional nature of this compound makes it an ideal synthon, or building block, for the construction of large, well-defined molecular architectures. Its rigid core and two outward-facing reactive sites allow for its incorporation into polymers, macrocycles, and other complex systems.

Future research directions in this area are focused on using this synthon to create advanced materials and supramolecular assemblies.

Synthesis of Novel Polymers: Polycondensation reactions between this compound and various co-monomers (e.g., bisphenols, diamines) could lead to new classes of high-performance polymers. These materials could possess interesting thermal, optical, or electronic properties derived from the quinoxaline unit.

Construction of Macrocyclic Hosts: The reaction with precisely chosen linking molecules can lead to the formation of macrocycles. These structures can act as host molecules in supramolecular chemistry, capable of selectively binding guest ions or small molecules, with applications in sensing and separation technologies.

Development of Organic Frameworks: This synthon could be used as a linker in the design of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). Such materials are highly porous and crystalline, making them suitable for applications in gas storage, catalysis, and chemical separations. The quinoxaline nitrogen atoms could also serve as coordination sites for metal ions, further expanding its utility in framework chemistry.

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